molecular formula C18H21N5O2 B2427823 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899752-06-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Cat. No.: B2427823
CAS No.: 899752-06-8
M. Wt: 339.399
InChI Key: GMHJWJQLNFEFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a chemical compound with the molecular formula C18H21N5O2 and a molecular weight of 339.4 . It belongs to the pyrazolopyrimidine class of heterocyclic compounds, which are structures of significant interest in medicinal chemistry and drug discovery. The specific biological targets and mechanistic actions of this compound are an active area of scientific investigation, and it serves as a valuable chemical tool for researchers exploring novel biochemical pathways. As a defined small molecule, it is suited for in vitro screening assays and hit-to-lead optimization studies, providing a core scaffold for the development of novel therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-18(2,3)23-16-14(11-20-23)17(25)22(12-19-16)21-15(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHJWJQLNFEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core. This can be achieved through the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions. Subsequent introduction of the tert-butyl group at the 1-position is often performed using tert-butylating agents like tert-butyl chloride in the presence of a strong base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, this compound has shown potential as a tool in molecular biology research. It can be used to study enzyme inhibition, protein interactions, and cellular signaling pathways.

Medicine: Medically, this compound has been investigated for its therapeutic properties. It may exhibit biological activity against various diseases, making it a candidate for drug development and medicinal chemistry studies.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-5(4H)-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • 3-phenylpropanamide derivatives: These compounds have the same amide moiety but differ in their core structures and additional substituents.

Uniqueness: N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide stands out due to its specific combination of the tert-butyl group and the pyrazolo[3,4-d]pyrimidin-5(4H)-one core, which imparts unique chemical and biological properties not found in other similar compounds.

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 350.36 g/mol
  • Structural Components :
    • A pyrazolo[3,4-d]pyrimidine core
    • A tert-butyl group enhancing lipophilicity
    • A phenylpropanamide moiety contributing to its biological interactions.

The presence of the tert-butyl group is particularly significant as it influences the compound's solubility and permeability, which are critical for its bioactivity.

Pharmacological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Pyrazolo derivatives have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that similar compounds inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways, which are crucial in cancer proliferation and survival .
  • Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Key findings include:

  • Lipophilicity : The tert-butyl group enhances lipophilicity, which is associated with increased cellular uptake and bioavailability.
  • Functional Group Modifications : Variations in substituents on the phenyl or pyrimidine rings can significantly alter biological activity. For example, modifications that increase hydrogen bonding capabilities often enhance binding affinity to biological targets .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds with modifications similar to those found in this compound showed promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Testing : A recent study evaluated a range of pyrazole amide derivatives against bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, supporting the hypothesis that this compound may also possess similar properties .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, amidation, and cyclization. Key parameters include:
  • Temperature : Reactions often require reflux conditions (e.g., 80–120°C) to drive cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while ethanol/water mixtures improve crystallization .
  • Catalysts : Palladium complexes or triethylamine are used for cross-coupling and deprotonation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. How is the structural conformation of this compound validated?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., tert-butyl singlet at ~1.3 ppm, pyrazolo-pyrimidine protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected at 395.18 Da) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen-bonding networks critical for target interactions .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in aqueous buffers (use co-solvents like PEG-400 for in vitro assays) .
  • Stability : Stable at 4°C (dry) for >6 months; prone to hydrolysis in basic conditions (pH >9). Store under inert gas to prevent oxidation .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites, and what computational tools validate these interactions?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). The tert-butyl group occupies hydrophobic pockets, while the pyrazolo-pyrimidine core forms π-π stacking .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust interaction .

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and cell passage number .
  • Meta-Analysis : Compare datasets using tools like Prism, adjusting for batch effects or assay sensitivity differences .

Q. What strategies improve selectivity over off-target kinases?

  • Methodological Answer :
  • SAR Studies : Modify the phenylpropanamide side chain; substituents like electron-withdrawing groups (e.g., -CF3_3) enhance selectivity by reducing polar interactions with non-target kinases .
  • Proteome Profiling : Use KINOMEscan® to identify off-target hits and guide structural refinements .

Q. What formulation challenges arise in in vivo models, and how are they addressed?

  • Methodological Answer :
  • Bioavailability : Low oral absorption (logP ~2.5) necessitates nanoformulation (e.g., PLGA nanoparticles) or PEGylation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); CYP3A4-mediated oxidation requires co-administration of inhibitors like ketoconazole .

Methodological Notes for Experimental Design

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., IC50_{50} disparities) using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Advanced Characterization : Combine cryo-EM for target-complex visualization with in-cell NMR to study dynamic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.